molecular formula C3H7FO B3043498 (2S)-2-fluoropropan-1-ol CAS No. 877822-87-2

(2S)-2-fluoropropan-1-ol

Cat. No. B3043498
CAS RN: 877822-87-2
M. Wt: 78.09 g/mol
InChI Key: WKXZJCKWUCBECD-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2S-2-Fluoropropan-1-ol (2FP) is a fluorinated alcohol, which is a colorless, volatile liquid with a sweet, pungent odor. It is a versatile compound and has been used in various fields, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. It has also been used as a solvent and in the production of specialty chemicals. In addition, 2FP has been studied for its potential applications in biomedical research, as it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Radiosynthesis and Imaging Applications

(2S)-2-fluoropropan-1-ol is primarily utilized in radiosynthesis and imaging applications. For instance, it has been used in the facile radiosynthesis of fluorine-18 labeled beta-blockers, specifically in the synthesis of radiotracers like [(18)F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. These tracers, however, showed rapid washout, possibly limiting their use in cerebral PET imaging (Stephenson et al., 2008). Additionally, 1-(4-bromo-2-nitroimidazol-1-yl)-3-[(18)F]fluoropropan-2-ol, a novel radiotracer for brain hypoxia PET imaging, was synthesized and exhibited promising results in rodent models of stroke, showing potential for further development in this area (Nieto et al., 2015).

Electrochemical Applications

Research has explored the use of (2S)-2-fluoropropan-1-ol derivatives, such as 1-Fluoropropane-2-one, as SEI-forming additives for lithium-ion batteries. This additive has shown to improve first cycle efficiency, high-rate performance, and long-term cycling stability of the batteries (Krämer et al., 2012). The SEI-forming mechanism of 1-Fluoropropane-2-one, in combination with vinylene carbonate, has been studied, providing insights into the processes involving these additives (Krämer et al., 2012).

Medicinal Chemistry and Drug Development

(2S)-2-fluoropropan-1-ol and its derivatives are also utilized in medicinal chemistry and drug development. For example, microwave-assisted ring opening of epoxides with various amines, generating beta-amino alcohols, has shown potential in synthesizing compounds with significant potency against malaria (Robin et al., 2007). The compound has also been a part of studies focusing on the development of ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic 2-methylpropan-1-ol production in Escherichia coli, demonstrating the biotechnological applications of this compound in producing biofuels (Bastian et al., 2011).

properties

IUPAC Name

(2S)-2-fluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXZJCKWUCBECD-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-fluoropropan-1-ol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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